1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-

概要

説明

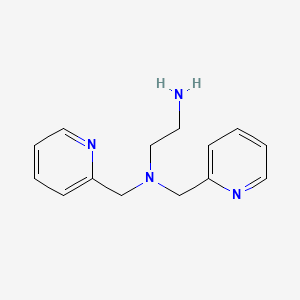

1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- is a chemical compound with the molecular formula C14H18N4 and a molecular weight of 242.32 g/mol . It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 2-pyridinylmethyl groups. This compound is known for its chelating properties and is used in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- can be synthesized through a multi-step process involving the reaction of ethylenediamine with 2-pyridinecarboxaldehyde. The reaction typically occurs in the presence of a reducing agent such as sodium borohydride to form the desired product . The reaction conditions often include:

- Solvent: Methanol or ethanol

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

化学反応の分析

Types of Reactions

1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in alcohol solvents at room temperature.

Substitution: Various alkylating agents or acylating agents; reactions are performed in organic solvents such as dichloromethane or tetrahydrofuran.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine rings.

Reduction: Reduced forms of the compound with hydrogenated pyridine rings.

Substitution: Substituted derivatives where the pyridine rings are modified with different functional groups.

科学的研究の応用

Coordination Chemistry

The compound is primarily used as a ligand in coordination chemistry. It forms stable complexes with various transition metals, including copper and nickel. This property is crucial for applications in catalysis and material design. For instance, it has been utilized to develop metal-organic frameworks (MOFs) that are essential for gas storage and separation technologies .

Catalysis

In organic synthesis, 1,2-ethanediamine, N,N-bis(2-pyridinylmethyl)- serves as a catalyst for various reactions. Notably, it has been effective in synthesizing benzimidazoles through acceptorless dehydrogenative coupling of aromatic diamines and alcohols. This method has demonstrated advantages such as short reaction times and high thermal stability when used in conjunction with reduced graphene oxide/palladium nanoparticles .

Biochemical Applications

The compound's chelating properties make it valuable in biological contexts. It has been investigated for its potential in chelation therapy to treat heavy metal poisoning by effectively binding to toxic metal ions and facilitating their removal from biological systems . Furthermore, derivatives of this compound have shown antimicrobial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential in pharmaceutical research.

Analytical Chemistry

In analytical applications, 1,2-ethanediamine, N,N-bis(2-pyridinylmethyl)- is employed in techniques like chromatography and spectroscopy. It aids in the detection and quantification of metal contaminants in environmental samples, enhancing the accuracy of analytical measurements .

Case Study 1: Metal Ion Coordination

A study demonstrated that 1,2-ethanediamine, N,N-bis(2-pyridinylmethyl)- could form stable complexes with rhenium ions. These complexes exhibited unique properties that could be harnessed for catalytic applications in organic synthesis . The research highlighted the compound's effectiveness in stabilizing metal ions for various chemical transformations.

Case Study 2: Antimicrobial Activity

Research involving derivatives of this compound indicated significant antimicrobial activity against several bacterial strains. In vitro studies showed that these derivatives could inhibit the growth of Salmonella enterica, suggesting potential applications in developing new antimicrobial agents. This finding underscores the relevance of the compound in addressing antibiotic resistance.

作用機序

The mechanism of action of 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- primarily involves its ability to chelate metal ions. The nitrogen atoms in the pyridine rings and the ethylenediamine backbone coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the metal ion involved. For example, in biological systems, the compound can bind to metalloenzymes, affecting their activity and function .

類似化合物との比較

Similar Compounds

N,N,N’,N’-Tetrakis(2-pyridinylmethyl)ethylenediamine (TPEN): A similar compound with four pyridinylmethyl groups instead of two.

N,N’-Dimethyl-N,N’-bis(2-pyridinylmethyl)-1,2-ethanediamine: Another derivative with methyl groups on the nitrogen atoms.

Uniqueness

1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- is unique due to its specific structure, which provides a balance between chelating ability and steric hindrance. This balance makes it suitable for forming stable metal complexes while allowing for functionalization and modification for various applications.

生物活性

1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- (commonly referred to as bis(2-pyridylmethyl)ethylenediamine) is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a central ethylenediamine backbone with two pyridinylmethyl groups, which enhance its ability to interact with various biological targets. The following sections will explore its biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1,2-ethanediamine, N,N-bis(2-pyridinylmethyl)- is C14H18N4. Its structure is characterized by:

- Two pyridinylmethyl groups attached to the nitrogen atoms of the ethylenediamine unit.

- Potential for chelation , allowing it to form stable complexes with metal ions due to the presence of multiple nitrogen donor atoms.

Biological Activity

Research indicates that 1,2-ethanediamine, N,N-bis(2-pyridinylmethyl)- exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines, particularly:

- MCF-7 (breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

In vitro assays reported IC50 values indicating potent activity against these cell lines, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound has been evaluated for antimicrobial activity against several pathogens. Preliminary studies indicate that it may possess:

- Antifungal activity against certain strains.

- Antibacterial properties , although specific mechanisms and efficacy require further investigation.

Coordination Chemistry and Catalysis

The chelating properties of 1,2-ethanediamine, N,N-bis(2-pyridinylmethyl)- allow it to form stable complexes with transition metals such as copper and nickel. These interactions are crucial for:

- Catalytic applications , particularly in synthetic organic chemistry where it serves as a catalyst in the synthesis of benzimidazoles.

The biological activity of 1,2-ethanediamine, N,N-bis(2-pyridinylmethyl)- can be attributed to several mechanisms:

- Metal Ion Chelation : The ability to bind metal ions can influence various biochemical pathways and enhance the efficacy of other therapeutic agents.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that this compound may affect oxidative stress pathways, contributing to its anticancer properties.

- Enzyme Inhibition : Potential interactions with specific enzymes involved in cancer progression or microbial resistance pathways are under investigation.

Synthesis Methods

The synthesis of 1,2-ethanediamine, N,N-bis(2-pyridinylmethyl)- can be achieved through several methods:

- Direct alkylation of ethylenediamine with 2-pyridinecarboxaldehyde.

- Multi-step synthesis involving the formation of intermediate compounds that are subsequently reacted to yield the target compound.

Case Studies and Research Findings

Several research studies have focused on the biological activities of this compound:

| Study | Findings |

|---|---|

| Study on MCF-7 Cells | Demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. |

| Antimicrobial Evaluation | Showed promising antifungal activity against Candida species but limited antibacterial effects. |

| Catalytic Applications | Highlighted its role as a catalyst in the synthesis of benzimidazoles via metal-mediated reactions. |

特性

IUPAC Name |

N',N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c15-7-10-18(11-13-5-1-3-8-16-13)12-14-6-2-4-9-17-14/h1-6,8-9H,7,10-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMFCAGWTCKBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CCN)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447324 | |

| Record name | 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189440-33-3 | |

| Record name | 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。